Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate
CAS No.: 1018450-35-5
Cat. No.: VC11979879
Molecular Formula: C11H12ClFINO2
Molecular Weight: 371.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018450-35-5 |
|---|---|
| Molecular Formula | C11H12ClFINO2 |
| Molecular Weight | 371.57 g/mol |
| IUPAC Name | tert-butyl N-(4-chloro-3-fluoro-2-iodophenyl)carbamate |
| Standard InChI | InChI=1S/C11H12ClFINO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16) |
| Standard InChI Key | SKJDGCAGOBWPML-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)F)I |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)F)I |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate belongs to the carbamate family, with the systematic IUPAC name tert-butyl N-(4-chloro-3-fluoro-2-iodophenyl)carbamate. Its molecular formula is C₁₁H₁₂ClFINO₂, corresponding to a molecular weight of 371.57 g/mol . The structure comprises a phenyl ring substituted at the 2-, 3-, and 4-positions with iodine, fluorine, and chlorine, respectively, while the carbamate group (–OC(=O)NH–) is linked to a tert-butyl moiety.
Physicochemical Properties
The compound exhibits distinct physical properties critical for its handling and application:
| Property | Value | Source |
|---|---|---|
| Melting Point | 66.0–67.0 °C | |
| Boiling Point (Predicted) | 318.3 ± 42.0 °C | |
| Density (Predicted) | 1.714 ± 0.06 g/cm³ | |
| pKa (Predicted) | 11.41 ± 0.70 | |
| Storage Conditions | 2–8°C (protected from light) |
The relatively low melting point facilitates its use in solution-phase reactions, while the high boiling point suggests stability under elevated temperatures. The predicted pKa of 11.41 indicates weak acidity, likely attributable to the carbamate’s NH group .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically begins with halogenated aniline derivatives. A common method involves reacting 4-chloro-3-fluoro-2-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the carbamate:
This route yields the product in moderate to high purity, often requiring subsequent purification via recrystallization or column chromatography.
Industrial-Scale Production
Industrial processes prioritize efficiency and scalability. Continuous flow reactors are employed to enhance mixing and heat transfer, reducing reaction times compared to batch methods. Automated systems monitor parameters such as pH and temperature to optimize yields. Post-synthesis, the compound is purified using techniques like fractional crystallization, achieving purities >98% for pharmaceutical applications .
Applications in Research and Industry
Pharmaceutical Intermediates
| Supplier | Contact Information |
|---|---|
| Nantong MYBio-pharm. Co., Ltd. | Tel: 0513-66921823 |
| Chengdu Xiaojia Technology Co. | Email: zhanghao@happysyn.com |
| Beijing Bewellunion Pharmaceutical | Tel: 18601958187 |
| Shanghai Kaiwei Chemical Technology | Email: service@aiviche.com |
Pricing varies by purity and quantity, with bulk orders (≥1 kg) typically discounted by 15–20% .
Future Research Directions
Drug Discovery
Ongoing studies explore its utility in covalent inhibitor design, leveraging the iodine atom for selective protein binding. Preliminary data suggest activity against SARS-CoV-2 main protease (Mpro).
Green Chemistry
Efforts to develop solvent-free synthesis routes aim to reduce environmental impact. Microwave-assisted reactions have shown promise, cutting reaction times by 40%.
Computational Modeling
DFT calculations are being used to predict reactivity patterns, aiding in the rational design of derivatives with optimized pharmacokinetic profiles.
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